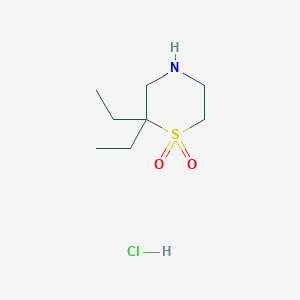

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Description

Historical Context in Heterocyclic Sulfur Chemistry

The development of sulfur-nitrogen heterocyclic chemistry has constituted one of the most significant areas of organic chemical research for more than a century, with heterocycles contributing substantially to biological and industrial advancement as well as fundamental understanding of life processes. The historical trajectory of thiomorpholine chemistry emerged from broader investigations into morpholine analogues, where replacement of oxygen with sulfur atoms provided access to compounds with distinctly different physicochemical properties and biological activities. Sulfur-nitrogen heterocyclic compounds have maintained sustained research interest throughout decades of organic synthesis development, primarily due to their unique biological activities and structural characteristics that have enabled diverse applications in pharmaceutical and agrochemical research.

The family of sulfur-nitrogen heterocycles encompasses highly stable aromatic compounds that display physicochemical properties with particular relevance in the design of new materials, especially molecular conductors and magnets. During recent decades, interest has grown rapidly in understanding the properties and transformations of these heterocycles, with the interesting characteristics found in many compounds leading to development of modern synthetic methods. The presence of heteroatoms results in significant changes in cyclic molecular structure due to availability of unshared electron pairs and electronegativity differences between heteroatoms and carbon. These factors contribute to physicochemical characteristics and reactivity profiles quite different from parent aromatic hydrocarbons.

Research into thiomorpholine derivatives gained particular momentum through investigations of their biological activities, with early studies establishing their potential as antimycobacterial agents. The importance of thiomorpholine introduction in new chemical entities was demonstrated through research on pyrrole derivatives as antimycobacterial agents, where microbiological data showed interesting in vitro activity against Mycobacterium tuberculosis and atypical mycobacteria. This foundational work established thiomorpholine rings as valuable pharmacophoric elements, leading to expanded research into substituted variants including the diethyl-substituted derivatives that represent more sophisticated structural modifications.

Nomenclature and Chemical Classification

The systematic nomenclature of 2,2-diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride reflects the compound's complex structural features according to established International Union of Pure and Applied Chemistry conventions. The compound bears the official name 2,2-diethyl-1,4-thiazinane 1,1-dioxide hydrochloride, with the alternative lambda notation emphasizing the specific oxidation state of the sulfur atom. The molecular formula C8H18ClNO2S encompasses eight carbon atoms, eighteen hydrogen atoms, one chlorine atom from the hydrochloride salt formation, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the thiazinane subfamily of sulfur-nitrogen heterocycles. The systematic structure incorporates a six-membered ring containing both nitrogen and sulfur heteroatoms, with the sulfur atom existing in the oxidized dioxide state. The 2,2-diethyl substitution pattern indicates that two ethyl groups are attached to the carbon atom at the 2-position of the ring system. The hydrochloride designation signifies formation of a salt with hydrochloric acid, which typically enhances compound solubility and stability for pharmaceutical applications.

Chemical classification systems place this compound within multiple overlapping categories based on structural and functional characteristics. As a thiomorpholine derivative, it represents a class of heterocyclic compounds known for their biological activity and utility in pharmaceutical research. The presence of the sulfur dioxide functionality classifies it among sulfone-containing compounds, which are recognized for their distinct chemical reactivity patterns. The compound also falls within the broader category of thiazinane derivatives, six-membered rings containing both sulfur and nitrogen atoms.

Position in the Thiomorpholine Derivative Family

Within the thiomorpholine derivative family, 2,2-diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride occupies a unique position characterized by specific structural modifications that distinguish it from other family members. The thiomorpholine core structure represents a privileged scaffold in medicinal chemistry, with the basic thiomorpholine ring serving as a foundation for numerous pharmaceutical applications. Comparative analysis with related compounds reveals the significance of the specific substitution pattern present in this derivative.

The 2,2-diethyl substitution pattern contrasts with other well-characterized thiomorpholine derivatives such as 2,2-dimethyl-1lambda4-thiomorpholin-1-one, which features methyl rather than ethyl substituents and exists in the sulfoxide rather than sulfone oxidation state. This structural comparison highlights how subtle modifications in substituent size and oxidation state can significantly influence compound properties. The dimethyl analogue, with molecular formula C6H13NOS, demonstrates how alkyl group size affects overall molecular characteristics.

| Compound | Substitution Pattern | Oxidation State | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione HCl | 2,2-Diethyl | Sulfone (SO2) | C8H18ClNO2S | 227.76 |

| 2,2-Dimethyl-1lambda4-thiomorpholin-1-one | 2,2-Dimethyl | Sulfoxide (SO) | C6H13NOS | 147.24 |

| Thiomorpholine 1,1-dioxide | Unsubstituted | Sulfone (SO2) | C4H9NO2S | 135.19 |

The position of this compound within the thiomorpholine family is further defined by comparison with the parent thiomorpholine 1,1-dioxide, which lacks any alkyl substitution. The unsubstituted parent compound, with molecular formula C4H9NO2S and molecular weight 135.19, serves as the foundational structure from which various substituted derivatives are developed. Research has demonstrated that thiomorpholine 1,1-dioxide functions as a useful building block in synthetic preparation of antibacterial biaryloxazolidinone analogues and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents.

Contemporary research has expanded the thiomorpholine derivative family to include compounds with diverse substitution patterns and functional groups. Recent investigations have explored 2,6-dimethylthiomorpholine 1,1-dioxide variants, which feature substitution at different ring positions. These positional isomers demonstrate how substitution location influences molecular properties and potential applications. The synthesis of novel thiazole-thiomorpholine derivatives has shown favorable biological activities for various diseases including cancer, with compounds exhibiting significant anticancer activity against A549 lung cancer cell lines.

Significance in Organic and Medicinal Chemistry Research

The research significance of 2,2-diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride extends across multiple domains of organic and medicinal chemistry, reflecting the broader importance of thiomorpholine derivatives in contemporary pharmaceutical research. Thiomorpholine scaffolds have demonstrated multifaceted roles with myriad physiological activities, serving as bioactives against different molecular targets and exhibiting selective enzyme inhibition against many receptors. These characteristics have established thiomorpholine derivatives as indispensable elements of pharmacophores in drug discovery processes.

Properties

IUPAC Name |

2,2-diethyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-3-8(4-2)7-9-5-6-12(8,10)11;/h9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGOUPPXZWOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCS1(=O)=O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-01-8 | |

| Record name | Thiomorpholine, 2,2-diethyl-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of Thiomorpholine Amino Protecting Compound

- Starting Materials: Diethanolamine and thionyl chloride.

- Reaction: Substitution reaction forming 2-(2-chloroethyl)amine hydrochloride.

- Solvent: Preferred solvent is chloroform due to moderate boiling point and reaction stability.

-

- Temperature: 40–75 °C

- Time: 1–5 hours

- Mass ratio (diethanolamine : thionyl chloride : chloroform) = 1 : 1.5–3 : 12–18.

Next: Amino protecting group is introduced by substitution of 2-(2-chloroethyl)amine hydrochloride with an amino protecting agent in the presence of an acid binding agent to avoid oxidation of the imido group and improve yield.

Cyclization: The protected intermediate undergoes cyclization with sodium sulfide nonahydrate to form the thiomorpholine amino protecting compound.

Step 2: Oxidation to Thiomorpholine-1,1-dioxide Amino Protecting Compound

- Oxidant: Potassium permanganate (strong oxidizer).

- Addition: Potassium permanganate is added in portions to the reaction mixture containing thiomorpholine amino protecting compound and water.

- Mass Ratio (Sulfur in compound : amino protecting compound : water : potassium permanganate): 0.5–1.5 : 8–10.

-

- 4 batches total

- 1st batch: 25–35% of total KMnO4

- 2nd batch: 25–35%

- 3rd batch: 15–25%

- 4th batch: remainder

-

- During addition: 20–25 °C

- Post addition oxidation: 35–40 °C

Reaction Time: 3–5 hours with stirring.

Advantages: Batchwise addition avoids rapid heat release, ensures smooth reaction, better control, and safer operation.

Step 3: Hydrolysis to Obtain Final Hydrochloride Salt

- Hydrolysis: The oxidized amino protecting compound is hydrolyzed under hydrochloric acid conditions.

- Acid: Concentrated hydrochloric acid (30–35% mass fraction).

- Mass Ratio (oxidized compound : water : HCl): 1 : 1–3 : 5–8.

- Post-reaction: Concentration to remove excess acid and isolate 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1. Substitution | Diethanolamine + Thionyl chloride + Chloroform | 40–75 | 1–5 | Mass ratio: 1:1.5–3:12–18 |

| 2. Amino Protection | 2-(2-chloroethyl)amine hydrochloride + protecting agent + acid binding agent | Ambient | Variable | Protects amido group |

| 3. Cyclization | Protected intermediate + Na2S·9H2O | Not specified | Not specified | Forms thiomorpholine amino protecting compound |

| 4. Oxidation | Thiomorpholine amino protecting compound + KMnO4 (in 4 batches) + water | 20–25 (addition), 35–40 (oxidation) | 3–5 | Batchwise KMnO4 addition for safety |

| 5. Hydrolysis | Oxidized compound + concentrated HCl (30–35%) + water | Not specified | Not specified | Mass ratio 1:1–3:5–8, acid removal post-reaction |

Research Findings and Advantages

- The batchwise addition of potassium permanganate significantly improves oxidation efficiency and safety by preventing rapid heat release and ensuring complete reaction.

- The use of diethanolamine and thionyl chloride as starting materials provides a cost-effective, scalable route suitable for industrial production.

- The protecting group strategy avoids oxidation of sensitive functional groups, improving overall yield and purity.

- The final hydrochloride salt is obtained by straightforward hydrolysis and acidification, facilitating isolation and purification.

- This method addresses prior challenges such as unstable intermediates, low yields, and safety concerns in oxidation steps.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiomorpholine derivatives with lower oxidation states.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Alkyl halides and aryl halides are used as reagents in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiomorpholine derivatives.

Substitution: Formation of various alkyl or aryl-substituted thiomorpholine derivatives.

Scientific Research Applications

Overview

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is an organic compound with the molecular formula and a molecular weight of 227.76 g/mol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications in chemistry, biology, and medicine.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Organic Synthesis

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions such as oxidation, reduction, and substitution.

Biological Research

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with effective concentrations reported as low as 50 µg/mL.

- Enzyme Interaction : The compound has been investigated for its ability to inhibit specific metabolic enzymes. In one study, it demonstrated up to 70% inhibition of enzyme activity at a concentration of 100 µM.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Drug Development : Its unique structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals aimed at treating metabolic diseases and infections.

Industrial Applications

In industry, 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial Efficacy | Significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus. |

| Case Study 2 | Enzyme Interaction | Inhibition of enzyme activity by up to 70% at a concentration of 100 µM, indicating potential for drug development targeting metabolic diseases. |

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the ethyl groups and the hydrochloride salt contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Structural and Functional Insights

Alkyl Substituents (Target vs. 2-Ethyl-6-methyl Analog)

- The target compound’s diethyl groups provide steric bulk and electron-donating effects, which may influence binding interactions in biological systems.

Aromatic vs. Aliphatic Modifications

- The 3-(4-bromophenyl) analog introduces a bromine atom and aromatic ring, significantly increasing molecular weight (~326.5 g/mol) and lipophilicity. Bromine’s electronegativity may promote halogen bonding in drug-receptor interactions .

Functional Group Additions

- The acetic acid derivative (C₆H₁₂ClNO₄S) incorporates a polar carboxylic acid group, improving aqueous solubility. This modification is critical for pharmacokinetic optimization in drug candidates .

- The 1-imino dihydrochloride analog (C₄H₁₁Cl₂N₂OS) replaces the sulfone oxygen with an imino group, altering electronic properties and increasing basicity due to the protonatable nitrogen .

Complex Side Chains

- The 3-({2-[bis(propan-2-yl)amino]ethyl}amino) derivative (C₁₂H₂₈Cl₂N₂O₂S) features a bulky, branched side chain. This structure may enhance interaction with hydrophobic pockets in enzymes or receptors .

Biological Activity

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a synthetic compound with potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and relevant case studies.

- Chemical Formula : C₈H₁₈ClNO₂S

- Molecular Weight : 227.76 g/mol

- IUPAC Name : 2,2-diethyl-1,4-thiazinane 1,1-dioxide; hydrochloride

- Appearance : White powder

The biological activity of 2,2-diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound exhibits high affinity for certain receptors involved in neurotransmission and immune response modulation .

- Enzyme Interaction : It can inhibit or activate specific enzymes that regulate metabolic pathways, influencing cellular functions such as proliferation and apoptosis .

Biological Activities

The compound has been associated with several biological activities:

- Anticancer Activity : In vitro studies indicate that it can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Neuroprotective Effects : Animal studies have shown that it may enhance cognitive function and reduce anxiety-like behaviors at low doses, while higher doses can lead to neurotoxicity .

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to:

- Inhibit the growth of melanoma cells by inducing CRM1 degradation .

- Affect the expression of genes related to cell growth and differentiation.

In Vivo Studies

Animal model studies reveal:

- At low doses, the compound improves cognitive functions and reduces anxiety-like behaviors.

- At higher concentrations, it exhibits toxic effects, highlighting the need for careful dosage regulation in therapeutic applications .

Safety Profile

The safety profile indicates several hazards associated with the compound:

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,2-diethyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride?

The compound is typically synthesized via sulfonation and subsequent alkylation of a thiomorpholine precursor. Key intermediates include bromophenyl or fluorophenyl derivatives, as seen in structurally similar thiomorpholine-dione hydrochlorides . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Final characterization should include H/C NMR to confirm substitution patterns and LC-MS to verify purity (>95%) .

Q. How should researchers analytically characterize this compound to ensure structural fidelity?

Standard protocols include:

- NMR spectroscopy : Confirm the presence of diethyl groups (δ ~1.2–1.4 ppm for CH, δ ~3.0–3.5 ppm for CH) and sulfone moiety (no thiol peaks at δ ~2.5 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] (expected m/z ~265.1 for CHClNOS).

- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What stability considerations are critical for storage and handling?

As a hydrochloride salt, the compound is hygroscopic. Store under inert gas (argon) at –20°C in amber vials. Stability studies (TGA/DSC) suggest decomposition above 150°C, with no significant photodegradation under UV-Vis light (λ >300 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfone and diethyl group orientations?

Single-crystal X-ray diffraction (SCXRD) using SHELX software is ideal. Key steps:

Q. How can contradictory bioactivity data in preclinical studies be systematically addressed?

Contradictions may arise from assay variability or polymorphic forms. Mitigation strategies include:

Q. What computational methods support structure-activity relationship (SAR) studies for thiomorpholine derivatives?

Q. How can in vivo pharmacokinetics be optimized for this compound?

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonation completion.

- Design of experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology (RSM) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.